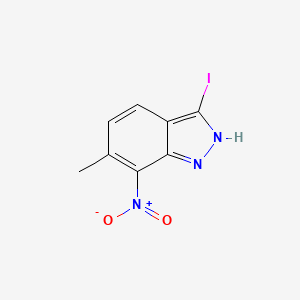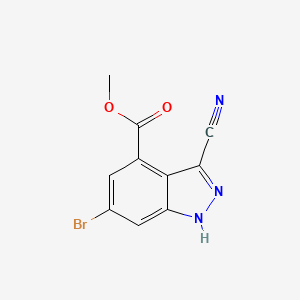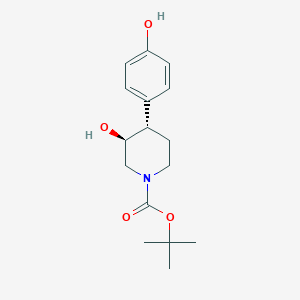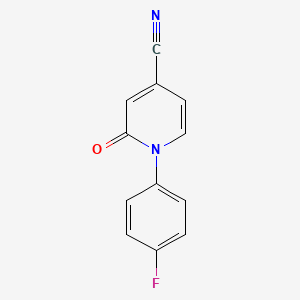
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile is a heterocyclic compound that features a fluorophenyl group attached to a dihydropyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Carbonitrile Group: The nitrile group can be introduced through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with biological systems, including its effects on cellular processes and pathways.
Industrial Applications: It is explored for use in the synthesis of other valuable compounds and intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the dihydropyridine ring can participate in various chemical interactions. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, which affects its chemical reactivity and biological activity.
1-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile: Contains a methyl group, leading to different steric and electronic effects.
1-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile: The nitro group introduces different electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-oxopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-1-3-11(4-2-10)15-6-5-9(8-14)7-12(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQFJQEIZUANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=CC2=O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650483 | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-78-2 | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





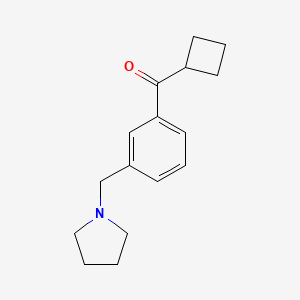

![2,5-dichloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1604393.png)

![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604397.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)
